4-(3-Chloro-4-fluorophenyl)benzaldehyde
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Overview
Description
4-(3-Chloro-4-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
4-(3-Chloro-4-fluorophenyl)benzaldehyde has been found to interact with enzymes such as tyrosinase . The 3-chloro-4-fluorophenyl moiety of the compound is believed to be effective in interactions with the catalytic site of tyrosinase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the catalytic site of tyrosinase . This interaction can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to optimize the process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloro-4-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(3-Chloro-4-fluorophenyl)benzoic acid.
Reduction: Formation of 4-(3-Chloro-4-fluorophenyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
Comparison: 4-(3-Chloro-4-fluorophenyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
4-(3-Chloro-4-fluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C13H8ClFO. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research. Its unique substitution pattern, which includes both chlorine and fluorine atoms, imparts distinct chemical properties that influence its biological activity.
The compound has been shown to interact with several biological targets, particularly enzymes. Notably, it has been reported to engage with tyrosinase , an enzyme critical in melanin biosynthesis. This interaction can lead to significant changes in enzyme activity and gene expression, suggesting potential applications in dermatological treatments and pigmentation disorders.
Table 1: Key Biochemical Interactions of this compound
Biological Target | Interaction Type | Effect |
---|---|---|
Tyrosinase | Inhibition | Reduced melanin production |
Other Enzymes | Variable | Potential modulation of metabolic pathways |
The mechanism of action of this compound primarily involves its role as an electrophile , allowing it to react with nucleophiles within biological systems. This reactivity can lead to the formation of covalent bonds with target biomolecules, altering their structure and function. Such interactions are crucial for its potential therapeutic effects .
Pharmacological Studies
Recent studies have explored the pharmacological potential of derivatives of this compound. For instance, compounds synthesized from this compound have demonstrated anticonvulsant activity in animal models. In a study involving various derivatives, specific compounds showed significant protection against induced seizures with minimal neurotoxicity, indicating a promising therapeutic profile for neurological disorders .
Table 2: Anticonvulsant Activity of Derivatives
Compound | Dose (mg/kg) | Protection Duration (h) | Neurotoxicity |
---|---|---|---|
DH-11 | 30 | 0.5 | Low |
DH-12 | 30 | 0.5 | Low |
Other Compounds | 100 | 4 | Moderate |
Applications in Medicinal Chemistry
The structural characteristics of this compound make it a valuable building block in the synthesis of more complex organic molecules. Its derivatives are being investigated for various pharmaceutical applications, including:
- Development of antidepressants and anticonvulsants .
- Potential use as a probe in biochemical assays to study enzyme-catalyzed reactions .
Case Studies
- Anticonvulsant Activity : A series of derivatives were tested for their anticonvulsant properties. Compounds such as DH-11 and DH-12 were particularly effective at low doses while exhibiting low neurotoxicity, highlighting the potential for developing new treatments for epilepsy .
- Enzyme Interaction Studies : Research has shown that the compound's interaction with tyrosinase could be leveraged to develop skin-lightening agents or treatments for hyperpigmentation disorders.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLRBFSWUEGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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